3-(Ethylamino)pyrazine-2-carbonitrile
Description
Significance of Pyrazine (B50134) Core in Heterocyclic Chemistry
The pyrazine ring, a 1,4-diazine, is an aromatic heterocycle characterized by the presence of two nitrogen atoms at opposing positions within a six-membered ring. researchgate.netmdpi.com This arrangement imparts a unique electronic nature to the molecule, rendering it electron-deficient and influencing its reactivity in chemical transformations. scirp.org The pyrazine nucleus is a prevalent motif in a multitude of natural and synthetic compounds, spanning a wide array of applications from flavor and fragrance chemistry to materials science. nih.govmdpi.com Its structural rigidity and ability to participate in various non-covalent interactions make it a valuable building block in the design of complex molecular architectures.
Contextualization of Amino-Substituted Pyrazines in Synthetic Methodologies
The introduction of an amino group onto the pyrazine core, particularly at the 3-position, significantly modulates the electronic properties and reactivity of the ring. Amino-substituted pyrazines serve as versatile intermediates in organic synthesis. nih.gov The amino group can act as a nucleophile, a directing group for further substitutions, or a precursor for the formation of other functional groups. The synthesis of such compounds often involves the condensation of α-dicarbonyl compounds with 1,2-diamines or the amination of halogenated pyrazines. nih.govgoogle.com These synthetic routes offer a degree of control over the substitution pattern, allowing for the generation of a diverse library of pyrazine derivatives.
Research Trajectories and Unexplored Domains Pertaining to 3-(Ethylamino)pyrazine-2-carbonitrile
Direct and extensive research on this compound is not widely documented in publicly accessible scientific literature. Its CAS number is registered as 146779-36-4, confirming its identity and existence. researchgate.net However, the absence of a significant body of research presents a unique opportunity, marking the compound as an unexplored domain within pyrazine chemistry.
The research trajectories for this compound can be inferred from the known applications of structurally similar molecules. For instance, substituted pyrazinecarbonitriles have been investigated for their potential biological activities. researchgate.net The presence of both a nitrile group, a common pharmacophore, and an ethylamino substituent suggests that this compound could be a candidate for screening in medicinal chemistry programs. The nitrile group can participate in hydrogen bonding and other interactions with biological targets, while the ethylamino group can influence solubility and metabolic stability.
Furthermore, the pyrazine core itself is a component of several established pharmaceuticals, highlighting the potential of its derivatives. researchgate.netresearchgate.net The exploration of this compound could therefore be directed towards the synthesis and evaluation of its biological properties, contributing to the broader understanding of the structure-activity relationships of amino-substituted pyrazines. The development of efficient and regioselective synthetic methods for this specific compound would be a crucial first step in enabling such investigations.
Chemical Compound Data
Below are data tables for this compound and its closely related analogs, providing a comparative overview of their basic properties.
Table 1: Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 146779-36-4 researchgate.net |
| Molecular Formula | C₇H₈N₄ |
| Molecular Weight | 148.17 g/mol |
Table 2: Properties of 3-(Methylamino)pyrazine-2-carbonitrile
| Property | Value |
| IUPAC Name | 3-(Methylamino)pyrazine-2-carbonitrile |
| CAS Number | 63352-06-7 researchgate.net |
| Molecular Formula | C₆H₆N₄ |
| Molecular Weight | 134.14 g/mol |
Table 3: Properties of 3-Aminopyrazine-2-carbonitrile (B1269731)
| Property | Value |
| IUPAC Name | 3-Aminopyrazine-2-carbonitrile |
| CAS Number | 25911-65-3 mdpi.comgoogle.com |
| Molecular Formula | C₅H₄N₄ mdpi.com |
| Molecular Weight | 120.11 g/mol mdpi.com |
Structure
3D Structure
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
3-(ethylamino)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C7H8N4/c1-2-9-7-6(5-8)10-3-4-11-7/h3-4H,2H2,1H3,(H,9,11) |
InChI Key |
GCRMRCVJEKAXQN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=CN=C1C#N |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Direct Synthesis Approaches
Direct synthesis of 3-(Ethylamino)pyrazine-2-carbonitrile is most prominently achieved through aminodehalogenation reactions, a common strategy in pyrazine (B50134) chemistry. This involves the substitution of a halogen atom on the pyrazine ring with an amino group.
Aminodehalogenation Reactions for Pyrazine Carbonitriles
The aminodehalogenation of a halogenated pyrazine carbonitrile serves as a primary route to aminopyrazine derivatives. This nucleophilic aromatic substitution is a key step in building the desired molecular framework.
The synthesis of this compound can be achieved by reacting 3-chloropyrazine-2-carbonitrile (B110518) with ethylamine (B1201723). This reaction follows a nucleophilic aromatic substitution mechanism where the ethylamine acts as the nucleophile, displacing the chloride ion from the pyrazine ring. A similar reaction has been described for the synthesis of 3-[(benzyl)amino]pyrazine-2-carboxamide derivatives from 3-chloropyrazine-2-carboxamide (B1267238). mdpi.com In that analogous synthesis, the starting chloro-compound was reacted with various substituted benzylamines. mdpi.com The starting material, 3-chloropyrazine-2-carbonitrile, can be prepared via partial hydrolysis of a nitrile group under controlled pH and temperature. mdpi.com
The general scheme for this type of amino-dehalogenation is the reaction of the chlorinated pyrazine with two equivalents of the corresponding amine in a suitable solvent, often with a base. mdpi.com
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, including the formation of aminopyrazine scaffolds. nih.govnih.govrsc.orgresearchgate.net The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve product yields compared to conventional heating methods. mdpi.com
For the synthesis of related 3-aminopyrazine-2-carboxamide (B1665363) derivatives, microwave-assisted aminolysis was successfully employed. nih.gov In one study, reactions that required 15 hours under conventional heating were completed successfully in a microwave reactor. mdpi.com These reactions were typically carried out in sealed, thick-walled tubes using methanol (B129727) as the solvent and pyridine (B92270) as the base. mdpi.com Other protocols for microwave-assisted synthesis of related heterocyclic systems have utilized various conditions, such as heating in N-methylpyrrolidone (NMP) at 200°C or in a mixture of acetonitrile (B52724) and acetic acid. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Aminodehalogenation Reaction
| Parameter | Conventional Method | Microwave-Assisted Method | Source |
|---|---|---|---|
| Heating | Conventional reflux | Microwave reactor | mdpi.com |
| Solvent | Tetrahydrofuran (B95107) (THF) | Methanol | mdpi.com |
| Base | Triethylamine (B128534) | Pyridine | mdpi.com |
| Reaction Time | 15 hours | Shorter duration (not specified) | mdpi.com |
The efficiency of the aminodehalogenation reaction is highly dependent on the chosen conditions. Key parameters for optimization include the solvent, temperature, and the choice of base or catalyst.
For the synthesis of 3-aminopyrazine derivatives via aminodehalogenation, solvents such as tetrahydrofuran (THF) and methanol have been utilized. mdpi.com The choice of base is also critical; both organic bases like triethylamine and pyridine have proven effective in facilitating the reaction. mdpi.com In some palladium-catalyzed N-arylation reactions of related compounds, inorganic bases such as cesium carbonate (Cs2CO3) have been used in combination with a palladium catalyst like Pd2(dba)3 and a ligand such as DPPF. nih.gov
Low yields (24-50%) obtained through conventional heating methods prompted the switch to microwave conditions, which proved more successful for completing the desired transformations. mdpi.com The optimization process often involves screening different combinations of these parameters to maximize the yield and purity of the final product.
Alternative Synthetic Routes for Aminopyrazine Scaffolds
Beyond direct aminodehalogenation, other synthetic strategies can be employed to construct the aminopyrazine framework, often starting from different precursors.
Synthesis from Pyrazine-2,3-dicarbonitrile (B77751)
An alternative approach involves the functionalization of pyrazine-2,3-dicarbonitrile. clockss.org This method utilizes a radical reaction to introduce an aminoalkyl group onto the pyrazine ring. In a reported procedure, N-alkanoylanilinomethyl radicals are generated from N-alkanoylanilinoacetic acid via peroxodisulfate oxidation catalyzed by a silver ion. clockss.org
This radical then reacts with pyrazine-2,3-dicarbonitrile to yield a monosubstituted product. clockss.org The reaction is typically carried out by adding an aqueous solution of ammonium (B1175870) peroxodisulfate to a mixture of pyrazine-2,3-dicarbonitrile, the carboxylic acid precursor, and silver nitrate (B79036) in an acetonitrile-water solvent system at elevated temperatures (80-90°C). clockss.org
Table 2: Reagents for Radical Alkylation of Pyrazine-2,3-dicarbonitrile
| Reagent | Function | Source |
|---|---|---|
| Pyrazine-2,3-dicarbonitrile | Starting Material | clockss.org |
| 2-Alkanoylanilinoalkanoic acid | Radical Precursor | clockss.org |
| Silver Nitrate (AgNO3) | Catalyst | clockss.org |
| Ammonium Peroxodisulfate ((NH4)2S2O8) | Oxidant | clockss.org |
This method provides a pathway to aminopyrazine structures by forming a C-C bond with the pyrazine ring, followed by potential subsequent modifications to achieve the target ethylamino group.
Ring-Forming Reactions Yielding Pyrazine Derivatives
The construction of the pyrazine ring is a fundamental aspect of synthesizing its derivatives. Several classical and modern methods are employed to create this π-deficient heterocycle.
One common approach involves the condensation of α-dicarbonyl compounds with 1,2-diamines. researchgate.net This reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. researchgate.netyoutube.com The choice of oxidizing agent, such as copper (II) oxide or manganese oxide, is crucial for the successful aromatization. researchgate.net Symmetrical starting materials often provide the best yields in these condensation reactions. researchgate.net
Another significant strategy for pyrazine synthesis involves the chemoselective reduction of α-azido, α-nitroso, or α-nitro ketones. This reduction is followed by a spontaneous dimerization and subsequent oxidation to yield the pyrazine derivative. youtube.comslideshare.net
More contemporary methods have also been developed. For instance, the reaction of 1,2-aminoaldoses can lead to the formation of pyrazine rings through a sequential cyclization and condensation process. researchgate.net This is particularly relevant in the context of carbohydrate chemistry, where such reactions can lead to polyhydroxyalkyl-substituted pyrazines. researchgate.net
| Ring Formation Method | Precursors | Key Steps | References |
| Condensation | α-Dicarbonyl compounds, 1,2-Diamines | Condensation, Oxidation | researchgate.netyoutube.com |
| Reduction/Dimerization | α-Azido/nitroso/nitro ketones | Reduction, Dimerization, Oxidation | youtube.comslideshare.net |
| Cyclization/Condensation | 1,2-Aminoaldoses | Self-dimerization, Cyclization, Condensation | researchgate.net |
Precursor Derivatization Strategies
Once the pyrazine ring is formed, or if a suitable pyrazine precursor is commercially available, various derivatization strategies can be employed to synthesize this compound.
Conversion of Pyrazine-2-carbonitrile Intermediates
Pyrazine-2-carbonitrile serves as a versatile intermediate in the synthesis of more complex pyrazine derivatives. cymitquimica.com The cyano group can be a precursor to other functional groups, and the pyrazine ring itself is susceptible to various substitution reactions. The synthesis of favipiravir, for example, has utilized 3,6-dichloropyrazine-2-carbonitrile (B1371311) as a key intermediate, which is prepared from 2-aminopyrazine (B29847) through a multi-step sequence involving chlorination, bromination, and cyanation. nih.gov
The conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines represents another innovative transformation. This process involves an in situ reduction of the oxadiazole moiety to a diaminopyrazine, which is then trapped and cyclized. nih.gov This highlights the potential of pyrazine intermediates in the construction of fused heterocyclic systems.
Hydrolysis and Acyl Chloride Formation from 3-Chloropyrazine-2-carbonitrile
The nitrile group of 3-Chloropyrazine-2-carbonitrile can undergo partial hydrolysis under controlled conditions to yield 3-chloropyrazine-2-carboxamide. chemicalbook.commdpi.com This reaction is typically carried out in an alkaline solution of hydrogen peroxide at a controlled temperature and pH. chemicalbook.com The resulting carboxamide can then be further functionalized.
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, often achieved using reagents like thionyl chloride (SOCl₂). youtube.com This process involves a nucleophilic attack of the carboxylic acid on the sulfur of thionyl chloride, followed by a series of steps leading to the formation of the acyl chloride, sulfur dioxide, and hydrochloric acid. youtube.com The acyl chloride is a highly reactive intermediate, readily undergoing nucleophilic substitution. docbrown.infolibretexts.org The hydrolysis of acyl chlorides, the reverse reaction, proceeds rapidly, even at room temperature, due to the highly electrophilic nature of the carbonyl carbon. savemyexams.com
| Transformation | Starting Material | Reagents | Product | References |
| Partial Nitrile Hydrolysis | 3-Chloropyrazine-2-carbonitrile | H₂O₂, NaOH | 3-Chloropyrazine-2-carboxamide | chemicalbook.commdpi.com |
| Acyl Chloride Formation | Carboxylic Acid | SOCl₂ | Acyl Chloride | youtube.com |
| Acyl Chloride Hydrolysis | Acyl Chloride | Water | Carboxylic Acid | docbrown.infosavemyexams.com |
Nucleophilic Substitution Reactions on Pyrazine Ring Systems
The pyrazine ring, being π-deficient, is susceptible to nucleophilic substitution reactions, particularly when substituted with electron-withdrawing groups. youtube.comuoanbar.edu.iq This reactivity is fundamental to the synthesis of this compound from a halogenated precursor like 3-chloropyrazine-2-carbonitrile.
The chlorine atom in 3-chloropyrazine-2-carbonitrile can be displaced by various nucleophiles. The reaction with ethylamine would lead directly to the formation of this compound. Such aminodehalogenation reactions are common in the synthesis of substituted pyrazines. For instance, 3-chloropyrazine-2-carboxamide has been reacted with various benzylamines to produce a series of 3-benzylaminopyrazine-2-carboxamides. mdpi.comresearchgate.net These reactions are typically carried out in a suitable solvent with the addition of a base to neutralize the hydrogen halide formed. researchgate.net
The reactivity of chloropyrazines with a range of nucleophiles, including sodium methoxide, sodium benzyl (B1604629) oxide, and sodium hydroxide (B78521), has been extensively studied, further demonstrating the utility of nucleophilic substitution in functionalizing the pyrazine ring. rsc.org The position of substitution is influenced by the electron density at the ring carbons, with positions 2 and 4 being more susceptible to nucleophilic attack in pyridine, a related heterocycle. uoanbar.edu.iq
| Reaction | Substrate | Nucleophile | Product | References |
| Aminodehalogenation | 3-Chloropyrazine-2-carbonitrile | Ethylamine | This compound | mdpi.comresearchgate.net |
| Reaction with Alkoxides | Chloropyrazines | Sodium methoxide, Sodium benzyl oxide | Alkoxypyrazines | rsc.org |
| Reaction with Hydroxide | Chloropyrazines | Sodium hydroxide | Hydroxypyrazines | rsc.org |
Advanced Reaction Mechanisms and Chemical Transformations
Nucleophilic Substitution Reactions on Pyrazine (B50134) Carbonitriles
Nucleophilic substitution is a fundamental reaction for functionalizing the pyrazine ring, especially when it is substituted with good leaving groups. The electron-withdrawing nature of the two nitrogen atoms in the ring facilitates the attack of nucleophiles. thieme-connect.de
Aminodehalogenation is a specific type of nucleophilic aromatic substitution (SNAr) where an amine displaces a halogen atom on the pyrazine ring. This reaction is crucial for the synthesis of compounds like 3-(Ethylamino)pyrazine-2-carbonitrile from halogenated precursors such as 3-chloropyrazine-2-carbonitrile (B110518).
The mechanism proceeds via a two-step addition-elimination pathway.
Nucleophilic Attack: The amine (e.g., ethylamine) acts as a nucleophile and attacks the carbon atom bearing the halogen. This step is typically the rate-determining step. The attack is facilitated because the electron-deficient pyrazine ring can stabilize the incoming negative charge.
Formation of a Meisenheimer Complex: The attack leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is key to the reaction's success. The negative charge is delocalized over the pyrazine ring and, most importantly, onto the electronegative nitrogen atoms. youtube.com The resonance stabilization of this intermediate lowers the activation energy of the reaction.
Elimination of the Leaving Group: Aromaticity is restored by the elimination of the halide ion (the leaving group), yielding the substituted pyrazine product. youtube.com
The position of substitution is critical. For nucleophilic attack on halopyrazines, the intermediate's negative charge can be effectively delocalized by the ring nitrogens, making the pyrazine ring more reactive than corresponding halopyridines. thieme-connect.deyoutube.com
The efficiency of nucleophilic substitution on the pyrazine ring is heavily dependent on the nature of the leaving group. nih.gov In the context of pyrazine chemistry, halogens are the most common leaving groups.
The ability of a group to depart is known as its nucleofugacity. For SNAr reactions, the bond to the leaving group is broken in the second, fast step, so its bond strength is less critical than its ability to stabilize the negative charge it takes upon departure. youtube.com The general reactivity order for halogen leaving groups in SNAr reactions is F > Cl > Br > I. This is because the more electronegative fluorine atom is better at stabilizing the partial negative charge on the carbon it is attached to, thus activating the ring towards nucleophilic attack, even though fluoride (B91410) is a poorer leaving group in other substitution reactions like SN2.
Heterocyclic moieties themselves, such as pyridines, can also serve as effective leaving groups in certain substitution reactions, an area that has provided significant mechanistic insights. nih.govresearchgate.net The key factor is the ability of the departing group to exist as a stable, neutral, or anionic species.
Table 1: Common Leaving Groups in Pyrazine Nucleophilic Substitution
| Leaving Group | Chemical Formula | General Reactivity in SNAr | Comments |
|---|---|---|---|
| Fluoride | F⁻ | High | Strongly activates the ring towards attack due to its high electronegativity. |
| Chloride | Cl⁻ | Moderate | Most commonly used due to a good balance of reactivity and substrate availability. biosynth.com |
| Bromide | Br⁻ | Moderate | A good leaving group, often used in cross-coupling reactions. |
| Iodide | I⁻ | Low | Excellent leaving group but provides less activation for the initial nucleophilic attack. |
| Triflate | CF₃SO₃⁻ | Very High | An excellent leaving group due to the high stability of the triflate anion. |
Transformations of the Pyrazine Ring System
Beyond substitution, the pyrazine ring can undergo more profound transformations that alter its core structure, including changes in ring size and aromaticity.
Ring contraction and expansion reactions allow for the conversion of the six-membered pyrazine ring into other heterocyclic or carbocyclic systems. wikipedia.org These reactions often proceed through cationic, anionic, or carbenoid intermediates. wikipedia.org
Ring Contraction: A common pathway for ring contraction is the Favorskii rearrangement, which can occur in α-haloketones derived from pyrazines, leading to five-membered rings. Another potential mechanism is a reductive ring contraction, similar to that observed in pyridazines, where the diazine ring is reduced and subsequently rearranges to form a five-membered pyrrole (B145914) ring. researchgate.net Such reactions are often dependent on the presence of electron-withdrawing groups to stabilize key intermediates. researchgate.net
Ring Expansion: The Demyanov and Tiffeneau–Demjanov rearrangements are classic examples of ring expansions that could potentially be applied to pyrazine derivatives. wikipedia.org These reactions typically involve the formation of a carbocation adjacent to the ring, which then triggers a one-carbon expansion.
Dearomatization is a powerful strategy for converting flat, aromatic pyrazines into three-dimensional, saturated, or partially saturated structures like piperazines and dihydropyrazines. nih.gov This transformation is challenging due to the significant aromatic stabilization energy of the pyrazine ring (estimated at 32.0 kcal/mol). nih.gov
Recent advances have established several effective dearomatization pathways:
Transition-Metal-Free Addition: Pyrazines can undergo dearomatization through the addition of reagents like diboron, silaboron, and hydroboron compounds, yielding N-borylated 1,4-dihydropyrazines and 1,2,3,4-tetrahydropyrazines. rsc.org
Catalytic Enantioselective Dearomatization: A copper-catalyzed reaction using a chiral ligand can achieve the highly enantioselective dearomatization of pyrazine. nih.gov This method involves reaction with a chloroformate and an alkyne to produce chiral 2,3-disubstituted dihydropyrazines. Mechanistic studies suggest the formation of an unstable intermediate that prevents a second addition, allowing for controlled functionalization. nih.gov
Dearomatization of Pyrazinium Salts: N-alkylation of pyrazine forms a pyrazinium salt, which is more readily dearomatized. Nucleophilic addition of Grignard reagents or aryl boronic acids to these salts can lead to the formation of tetrahydropyrazine (B3061110) derivatives. auburn.edu
Controlling the site (regioselectivity) and type (chemoselectivity) of reaction is paramount in the synthesis of complex pyrazine derivatives. slideshare.net
Regioselectivity: In substituted pyrazines, the existing substituents direct the position of further reactions. For instance, in electrophilic substitutions (which are difficult on pyrazine itself), activating groups direct the incoming electrophile. thieme-connect.de In nucleophilic substitutions, the position of the leaving group is the primary determinant. youtube.com More advanced methods, such as directed metalation using bases like TMPMgCl·LiCl, allow for the specific functionalization of a chosen position by forming a metallated intermediate that can be trapped by various electrophiles. nih.gov
Chemoselectivity: Pyrazine derivatives often contain multiple functional groups or multiple reactive sites on the ring itself. The presence of two nitrogen atoms presents a chemoselectivity challenge in reactions like dearomatization, as a second reaction could easily occur. nih.gov Selective reactions can be achieved by carefully choosing reagents and conditions. For example, in the copper-catalyzed dearomatization, the reaction conditions are tuned to favor mono-addition over bis-addition. nih.gov Similarly, the chemoselective reduction of one functional group in the presence of another (e.g., reducing a keto group without affecting an oxime) can be achieved using specific chemical or biological reducing agents. scribd.com
Reactivity of Functional Groups
The chemical behavior of this compound is dictated by the interplay of its three key structural components: the cyano group, the ethylamino moiety, and the pyrazine ring. The electron-withdrawing nature of the cyano group and the pyrazine nitrogens, contrasted with the electron-donating character of the ethylamino group, establishes a unique electronic environment that governs the compound's reactivity.
Reactions of the Cyano Group
The cyano group (C≡N) is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction and hydrolysis.
Reduction to Amine: The cyano group can be readily reduced to a primary amine (aminomethyl group), yielding 3-(ethylamino)pyrazin-2-ylmethanamine. This transformation is typically achieved through catalytic hydrogenation or with the use of metal hydride reagents.
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction is generally carried out under pressure and at an elevated temperature. slideshare.net
Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective in converting nitriles to primary amines. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.
| Reaction | Reagents and Conditions | Product |
| Reduction of Cyano Group | 1. LiAlH₄, dry ether, reflux2. H₂O, H⁺ workup | 3-(Ethylamino)pyrazin-2-ylmethanamine |
| Reduction of Cyano Group | H₂, Pd/C, Ethanol, elevated T/P | 3-(Ethylamino)pyrazin-2-ylmethanamine |
| Hydrolysis of Cyano Group | H₂SO₄ (aq), heat | 3-(Ethylamino)pyrazine-2-carboxylic acid |
| Hydrolysis of Cyano Group | NaOH (aq), heat, then H⁺ workup | 3-(Ethylamino)pyrazine-2-carboxylic acid |
Hydrolysis to Carboxylic Acid: The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, which would yield 3-(ethylamino)pyrazine-2-carboxylic acid. This reaction typically requires heating. google.com
Acidic Hydrolysis: Treatment with aqueous mineral acids, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and heat will convert the nitrile to a carboxylic acid.
Basic Hydrolysis: Heating with an aqueous base, such as sodium hydroxide (B78521) (NaOH), followed by acidification will also yield the corresponding carboxylic acid. In some cases, partial hydrolysis to the carboxamide can be achieved under controlled conditions. mdpi.com
Reactions of the Ethylamino Moiety
The secondary amine of the ethylamino group is nucleophilic and can participate in a range of reactions, including alkylation and acylation. The lone pair of electrons on the nitrogen atom also makes it susceptible to oxidation.
N-Alkylation and N-Acylation: The hydrogen atom on the ethylamino group can be substituted with alkyl or acyl groups.
N-Alkylation: Reaction with an alkyl halide (e.g., iodomethane) in the presence of a non-nucleophilic base can introduce an additional alkyl group, leading to a tertiary amine.
N-Acylation: Treatment with an acylating agent, such as an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), in the presence of a base like pyridine (B92270) or triethylamine (B128534), will form an N-acylated product (an amide). Studies on related 3-aminopyrazine-2-carboxamides have shown that the amino group can be acylated. nih.gov
| Reaction | Reagent | Product |
| N-Alkylation | Methyl iodide, K₂CO₃ | 3-(Ethyl(methyl)amino)pyrazine-2-carbonitrile |
| N-Acylation | Acetyl chloride, Pyridine | N-(3-Cyanopyrazin-2-yl)-N-ethylacetamide |
Oxidation: The ethylamino group can be oxidized, although the specific products will depend on the oxidizing agent used. Mild oxidation might lead to the formation of a hydroxylamine, while stronger oxidizing agents could potentially lead to cleavage of the C-N bond or other more complex transformations. The oxidation of amino-substituted nitrogen heterocycles is a known process.
Oxidation and Reduction Pathways of Pyrazine Derivatives
The pyrazine ring itself is an electron-deficient aromatic system, which influences its susceptibility to oxidation and reduction.
Oxidation: The nitrogen atoms in the pyrazine ring are susceptible to oxidation, typically forming N-oxides. The presence of the electron-donating ethylamino group would be expected to facilitate this oxidation. The reaction is commonly carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. Depending on the reaction conditions, mono-N-oxides or di-N-oxides can be formed. For a substituted pyrazine like this, oxidation would likely occur at the nitrogen atom further away from the electron-withdrawing cyano group.
Reduction: The pyrazine ring can be reduced under various conditions.
Catalytic Hydrogenation: Depending on the catalyst and reaction conditions (temperature, pressure), catalytic hydrogenation can lead to the formation of dihydropyrazines, tetrahydropyrazines, or fully saturated piperazines. This would occur in addition to the reduction of the cyano group.
Dissolving Metal Reduction: Reduction with sodium in liquid ammonia (B1221849) (Birch reduction) could potentially reduce the pyrazine ring.
Hydride Reduction: While less common for aromatic heterocycles, strong hydride reagents might, under forcing conditions, effect some degree of ring reduction.
The presence of both an electron-donating and an electron-withdrawing group on the pyrazine ring makes predicting the exact outcome of these reactions complex, as they can influence the regioselectivity and the ease of the transformation.
Sophisticated Spectroscopic Characterization and Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural elucidation of 3-(Ethylamino)pyrazine-2-carbonitrile, offering unambiguous evidence of its proton and carbon framework.
Detailed ¹H NMR Spectral Analysis and Chemical Shift Assignments
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the ethyl group, the amino proton, and the pyrazine (B50134) ring protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons attached to or near electronegative atoms or aromatic systems are deshielded and appear at a lower field (higher ppm value).
The ethyl group protons exhibit a classic A3X2 spin system. The methyl (CH₃) protons typically appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, appear as a quartet, being split by the three methyl protons. Their proximity to the electron-withdrawing pyrazine ring and the nitrogen atom causes a downfield shift compared to a simple alkane.
The two protons on the pyrazine ring are in different chemical environments, appearing as distinct doublets due to coupling with each other. Their signals are found in the aromatic region of the spectrum. The amine (NH) proton typically presents as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrazine-H (H-5/H-6) | 8.0 - 8.5 | Doublet | ~2-3 |
| Pyrazine-H (H-5/H-6) | 8.0 - 8.5 | Doublet | ~2-3 |
| NH | 5.0 - 6.0 | Broad Singlet | N/A |
| CH₂ | 3.5 - 3.7 | Quartet | ~7 |
| CH₃ | 1.2 - 1.4 | Triplet | ~7 |
Advanced ¹³C NMR Spectroscopy for Structural Confirmation
The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule, confirming the carbon skeleton. The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, making it a powerful tool for identifying different types of carbon atoms.
The spectrum of this compound is expected to show seven distinct signals. The carbons of the pyrazine ring resonate in the aromatic region (120-160 ppm). The carbon atom attached to the nitrile group (C-2) and the one bonded to the ethylamino group (C-3) are quaternary and can be distinguished based on substituent effects. The nitrile carbon (C≡N) itself has a characteristic chemical shift in the 115-120 ppm range. The two carbons of the ethyl group appear in the aliphatic region of the spectrum, with the methylene carbon (CH₂) appearing further downfield than the methyl carbon (CH₃) due to its attachment to the nitrogen atom.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrazine C-2 | 145 - 155 |
| Pyrazine C-3 | 150 - 160 |
| Pyrazine C-5 | 130 - 140 |
| Pyrazine C-6 | 135 - 145 |
| C≡N | 115 - 120 |
| CH₂ | 35 - 45 |
| CH₃ | 14 - 16 |
Application of 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are instrumental in confirming the assignments made from 1D spectra and establishing the precise connectivity of atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak connecting the two pyrazine ring protons, confirming their adjacent relationship. It would also clearly show the correlation between the methyl (CH₃) and methylene (CH₂) protons of the ethyl group. A correlation between the NH proton and the adjacent CH₂ protons would also be expected.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons to which they are attached. An HMQC or HSQC spectrum would show cross-peaks linking the pyrazine H-5 and H-6 signals to their corresponding C-5 and C-6 signals in the ¹³C spectrum. Similarly, it would connect the CH₂ and CH₃ proton signals to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (typically 2-3 bond) connectivity between protons and carbons. Key HMBC correlations would include:
A correlation from the NH proton to the pyrazine ring carbon C-3.
Correlations from the methylene (CH₂) protons to C-3 of the pyrazine ring and to the methyl (CH₃) carbon.
Correlations from the pyrazine protons (H-5, H-6) to various carbons within the ring, confirming the substitution pattern.
Together, these 2D NMR techniques provide an irrefutable confirmation of the molecular structure of this compound.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in the molecule.
Vibrational Band Assignments and Functional Group Identification
The IR and Raman spectra of this compound display characteristic absorption bands corresponding to the vibrations of its specific functional groups.
N-H Vibrations: The secondary amine group (N-H) is expected to show a stretching vibration in the region of 3300-3400 cm⁻¹. The N-H bending vibration typically appears around 1550-1650 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching vibrations of the pyrazine ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group appear just below 3000 cm⁻¹.
C≡N Vibration: The nitrile group (C≡N) gives rise to a very strong and sharp absorption band in a relatively clear region of the spectrum, typically around 2220-2230 cm⁻¹. This is one of the most diagnostic peaks in the spectrum.
C=C and C=N Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyrazine ring are found in the 1400-1600 cm⁻¹ region.
Table 3: Predicted IR/Raman Vibrational Band Assignments for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amine | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | Pyrazine Ring | 3050 - 3150 | Medium-Weak |
| Aliphatic C-H Stretch | Ethyl Group | 2850 - 2980 | Medium |
| C≡N Stretch | Nitrile | 2220 - 2230 | Strong, Sharp |
| C=C, C=N Stretches | Pyrazine Ring | 1400 - 1600 | Medium-Strong |
Comparative Analysis of Observed and Calculated Vibrational Frequencies
A deeper understanding of the vibrational modes can be achieved by comparing the experimentally observed IR and Raman frequencies with those calculated using computational methods, such as Density Functional Theory (DFT). Theoretical calculations provide a set of predicted vibrational frequencies and their corresponding intensities.
Typically, calculated harmonic vibrational frequencies are systematically higher than the experimental frequencies due to the neglect of anharmonicity in the theoretical model. To achieve better agreement, the calculated frequencies are often uniformly scaled using empirical scaling factors. This comparative analysis allows for a more confident and detailed assignment of the observed spectral bands, including complex fingerprint region vibrations, to specific molecular motions. For instance, a prominent band in the Raman spectrum of the related compound pyrazine-2-carbonitrile is observed around 1020 cm⁻¹, corresponding to a pyrazine ring vibration nih.gov. Similar detailed assignments for this compound can be confirmed through such a comparative approach.
Mass Spectrometry (MS) for Molecular Structure Elucidation
Mass spectrometry serves as a cornerstone analytical technique for determining the molecular weight and probing the structural integrity of a compound through the analysis of its mass-to-charge ratio following ionization.
High-Resolution Mass Spectrometry (HRMS) is indispensable for ascertaining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. For the analogous compound, 3-(methylamino)pyrazine-2-carbonitrile, the molecular formula is established as C₆H₆N₄, corresponding to a molecular weight of 134.14 g/mol smolecule.com. Collision cross-section analysis of this related molecule provides a predicted value of 124.3 Ų for the [M+H]⁺ adduct, which is observed at a mass-to-charge ratio of 135.07 m/z smolecule.com.
For the target compound, this compound, the anticipated molecular formula is C₇H₈N₄, with a calculated molecular weight of 148.17 g/mol aksci.comcato-chem.com. A definitive HRMS analysis would be expected to validate this elemental formula with a high degree of accuracy.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 149.0822 |
| [M+Na]⁺ | 171.0641 |
| [M+K]⁺ | 187.0381 |
| Note: The data in this table is based on theoretical calculations and does not represent experimental results. |
The fragmentation pattern generated in a mass spectrum offers a detailed fingerprint of a molecule's structural subunits. Although specific experimental fragmentation data for this compound are not available in the reviewed literature, the fragmentation behavior can be inferred from the general characteristics of pyrazine derivatives thieme-connect.de. The pyrazine core is an electron-deficient heteroaromatic ring system thieme-connect.de. Following ionization, fragmentation is likely to be initiated at the ethylamino substituent. Predominant fragmentation pathways would likely include the neutral loss of an ethyl radical (•CH₂CH₃) or a methyl radical (•CH₃) from the side chain. The nitrile group (-C≡N) is a stable functionality, and its fragmentation or rearrangement could also contribute distinct peaks in the mass spectrum smolecule.com.
Table 2: Plausible Fragment Ions for this compound
| Plausible Fragment Ion | Proposed Structure | Predicted m/z |
| [M-CH₃]⁺ | C₆H₅N₄⁺ | 133.0560 |
| [M-C₂H₅]⁺ | C₅H₃N₄⁺ | 119.0407 |
| [M-HCN]⁺ | C₆H₇N₃⁺ | 121.0691 |
| Note: The data in this table is based on established fragmentation principles and does not represent experimental results. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that probes the electronic transitions within a molecule upon the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.
Pyrazine and its derivatives are characterized by two primary types of electronic transitions in the UV region: π-π* and n-π* transitions thieme-connect.de. The π-π* transitions are typically of high intensity and are found at shorter wavelengths, whereas the n-π* transitions are of lower intensity and occur at longer wavelengths. For the parent pyrazine molecule, π-π* transitions are observed at approximately 260 nm researchgate.net. The incorporation of an ethylamino group, which functions as an auxochrome, is predicted to induce a bathochromic (red) shift in the absorption maxima. This shift is a consequence of the extension of the conjugated π-system. Supporting this, a study on a series of 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles reported absorption maxima in the regions of 267, 303, and 373 nm mdpi.com.
The electronic structure of this compound, which features an aromatic pyrazine ring, a nitrile group, and an ethylamino substituent, fundamentally governs its UV-Vis absorption spectrum. The non-bonding electrons (n electrons) on the nitrogen atoms of the pyrazine ring and the amino group can be excited to anti-bonding π* orbitals, giving rise to n-π* transitions. The conjugated π-electron system of the pyrazine ring and the nitrile group facilitates π-π* transitions. The ethylamino group, acting as an electron-donating substituent, increases the energy of the highest occupied molecular orbital (HOMO). This elevation of the HOMO energy level reduces the HOMO-LUMO energy gap, resulting in a shift of the absorption bands to longer wavelengths mdpi.com.
Advanced Spectroscopic Data Analysis Techniques
While specific advanced spectroscopic analyses for this compound have not been reported, several advanced methodologies are routinely employed for the characterization of similar molecular structures. Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for the prediction and interpretation of spectroscopic data, including NMR, IR, and UV-Vis spectra researchgate.net. Such theoretical calculations can provide profound insights into the molecular orbitals and the nature of electronic transitions, thereby assisting in the definitive assignment of experimentally observed absorption bands researchgate.net. Furthermore, multidimensional NMR techniques, such as COSY, HSQC, and HMBC, would be instrumental in providing unambiguous assignments of all proton and carbon resonances and confirming the atomic connectivity within the molecule.
Chemometric Approaches for Spectral Interpretation
Chemometrics employs mathematical and statistical methods to extract meaningful information from complex chemical data, such as spectroscopic measurements bitsathy.ac.infrontiersin.org. For a compound like this compound, chemometric techniques can be invaluable for qualitative and quantitative analysis, especially when dealing with complex matrices or for quality control purposes.
Principal Component Analysis (PCA) is a powerful unsupervised pattern recognition technique that can be used to reduce the dimensionality of spectral data bitsathy.ac.inpharmacyjournal.net. By applying PCA to a set of IR or NMR spectra from different batches of a synthesized compound, it is possible to identify outliers, observe batch-to-batch variability, and ensure product consistency.
For quantitative analysis, multivariate calibration methods such as Partial Least Squares (PLS) regression are employed pharmacyjournal.netfrontiersin.org. PLS can build a predictive model that correlates spectral data with specific properties of interest, such as the concentration of this compound in a solution. This is particularly useful in process analytical technology (PAT) for real-time monitoring of chemical reactions or for the quantitative determination of the compound in various formulations.
Computational Tools for Spectroscopic Data Simulation
In the absence of experimental data, or to complement it, computational chemistry provides powerful tools for simulating and predicting spectroscopic properties with a high degree of accuracy.
Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting a range of molecular properties, including NMR and IR spectra dtic.mildtic.mil. By performing DFT calculations, one can obtain optimized molecular geometries and predict ¹H and ¹³C NMR chemical shifts manchester.ac.uk. While there can be systematic errors, these can often be corrected by linear regression analysis using a set of known compounds, leading to predictions with a mean absolute error of less than 0.20 ppm for ¹H NMR github.io. Machine learning approaches are also emerging as powerful tools for the accurate prediction of NMR chemical shifts mdpi.comnih.gov.
Similarly, DFT calculations can be used to compute vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum dtic.mildtic.mil. This simulated spectrum can then be compared with experimental data to aid in the assignment of absorption bands and confirm the molecular structure. These computational tools are indispensable for modern chemical research, providing deep insights into the relationships between molecular structure and spectroscopic properties.
In-Depth Theoretical and Computational Analysis of this compound Remains Elusive
Despite a thorough search of scientific literature and chemical databases, a detailed theoretical and computational analysis of the chemical compound This compound is not publicly available. While extensive research exists on the broader class of pyrazine derivatives due to their significance in medicinal chemistry and materials science, specific computational studies focusing on the intricate electronic and structural properties of this particular molecule have not been reported in the accessible domain.
For instance, a study on various pyrazine derivatives investigated their electronic properties and interaction with metal ions, employing DFT to calculate parameters like HOMO-LUMO energies and map molecular electrostatic potentials. mdpi.com Another research paper focused on pyrazine Schiff base derivatives, utilizing DFT and NBO analysis to explore their charge-transfer characteristics and molecular stability. nih.gov Similarly, computational methods have been applied to understand the properties of 3-amino-pyrazine-2-carboxamide derivatives, a class of compounds structurally related to the subject of this article. bldpharm.com
However, the specific data for this compound, as outlined in the requested sections on its theoretical and computational chemistry, is absent from the current body of scientific literature. This includes specifics on its optimized molecular geometry, the precise energy values of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), its Molecular Electrostatic Potential (MEP) map, and a detailed Natural Bond Orbital (NBO) analysis of its bond strengths and intramolecular charge transfer.
The absence of such a dedicated study means that a scientifically accurate and detailed article strictly adhering to the requested outline cannot be generated at this time. While general principles of computational chemistry as applied to pyrazine systems can be discussed, providing specific data tables and in-depth findings for this compound would require original research that has not yet been published.
Theoretical Chemistry and Computational Studies
Theoretical and computational chemistry provide powerful tools for understanding the electronic structure, reactivity, and dynamic behavior of molecules like 3-(ethylamino)pyrazine-2-carbonitrile. These methods allow for the prediction of chemical properties and reaction mechanisms at the atomic level.
Calculation of Global Reactivity Indicators
Key global reactivity indicators include:
Electronegativity (χ): Represents the tendency of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ). A higher electronegativity value suggests a greater ability to attract electrons.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large energy gap between the HOMO and LUMO are considered "hard" and are generally less reactive than "soft" molecules, which have a small energy gap.
Global Softness (S): The reciprocal of chemical hardness (S = 1/2η), it quantifies the molecule's polarizability and reactivity.
Electrophilicity Index (ω): This index, introduced by Parr, quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is a measure of the stabilization in energy when the system acquires additional electronic charge from the environment.
The calculation of these indicators for this compound would involve computational software to determine the HOMO and LUMO energies. The results would typically be presented in a format similar to the illustrative table below.
Table 1: Illustrative Global Reactivity Indicators for this compound This table presents hypothetical values for illustrative purposes, as specific experimental or computational results for this compound are not available in the searched literature.
| Parameter | Symbol | Formula | Hypothetical Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.5 |
| LUMO Energy | ELUMO | - | -1.2 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 |
| Ionization Potential | I | -EHOMO | 6.5 |
| Electron Affinity | A | -ELUMO | 1.2 |
| Electronegativity | χ | (I + A) / 2 | 3.85 |
| Chemical Hardness | η | (I - A) / 2 | 2.65 |
| Global Softness | S | 1 / (2η) | 0.189 |
| Electrophilicity Index | ω | μ2 / (2η) | 2.79 |
Prediction of Reactive Sites and Reaction Pathways
Beyond global indicators, computational chemistry can predict the most likely sites for chemical reactions on the this compound molecule. This is often achieved by analyzing local reactivity descriptors, such as the Fukui functions or the distribution of the electrostatic potential.
Fukui Functions: These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. They help identify which atoms are most susceptible to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0). For this compound, calculations would likely show a high f+ value on specific carbon atoms of the pyrazine (B50134) ring, indicating susceptibility to nucleophiles, and a high f- value on the nitrogen atoms, suggesting they are prone to electrophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. For this molecule, one would expect negative potential around the nitrogen atoms of the pyrazine ring and the nitrile group, and positive potential near the hydrogen atoms of the ethylamino group.
By mapping these reactive sites, chemists can predict how this compound will behave in different chemical environments and design synthetic routes accordingly.
Molecular Dynamics Simulations
While quantum chemical calculations often focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the molecule's behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational landscapes and dynamic processes relevant to chemical reactivity.
Investigation of Conformational Dynamics Relevant to Reactivity
For a flexible molecule like this compound, which features a rotatable ethyl group, MD simulations can be particularly informative. The orientation of the ethylamino group relative to the pyrazine ring can influence the molecule's reactivity by sterically hindering or exposing certain reactive sites.
An MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces on each atom at very small time steps. The simulation would track the trajectory of all atoms over time, revealing:
Rotational Barriers: The energy required to rotate the C-N bond connecting the ethyl group to the pyrazine ring.
Dominant Conformations: The most stable and frequently occurring spatial arrangements of the molecule in solution.
Solvent Effects: How interactions with solvent molecules influence the conformational preferences and the accessibility of reactive sites.
By analyzing the simulation's trajectory, researchers can determine if certain conformations are more "active" or prone to reaction than others. For example, a specific orientation might be required for the molecule to fit into the active site of an enzyme or to react with another reagent. This information is crucial for understanding reaction mechanisms in a dynamic, realistic context.
Chemical Applications and Advanced Derivatization
Role as a Synthetic Building Block
The inherent reactivity of its constituent parts makes 3-(Ethylamino)pyrazine-2-carbonitrile an important intermediate in the synthesis of diverse heterocyclic structures.
The 3-amino-2-carbonitrile arrangement on the pyrazine (B50134) ring is a well-established precursor for the synthesis of fused heterocyclic systems, particularly pteridines. Pteridines, which are composed of fused pyrazine and pyrimidine (B1678525) rings, are significant in various biological processes. The synthesis typically involves the condensation of a 3-aminopyrazine-2-carbonitrile (B1269731) derivative with a one-carbon synthon, such as formamidine acetate. This cyclization reaction builds the pyrimidine ring onto the pyrazine core.
For instance, the parent compound, 3-aminopyrazine-2-carbonitrile, reacts with formamidine acetate at elevated temperatures to yield 4-aminopteridine. By analogy, this compound can be expected to undergo similar cyclization reactions to produce N-ethyl substituted pteridine (B1203161) derivatives. These reactions highlight the role of the compound as a key building block for creating bicyclic heteroaromatic systems of significant chemical and biological interest.
Table 1: Synthesis of Pteridine Derivatives from Aminopyrazines
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 3-Aminopyrazine-2-carbonitrile | Formamidine acetate | 4-Aminopteridine | |
| 3-(Dimethylaminomethyleneamino)pyrazine-2-carbonitrile | Ammonium (B1175870) acetate | 4-Aminopteridine |
Pyrazine derivatives are crucial intermediates in the multi-step synthesis of various functional molecules, including pharmaceuticals and materials. Their stable aromatic core and multiple functionalization points allow for sequential modifications to build molecular complexity. For example, the synthesis of the antiviral drug Favipiravir involves a multi-step sequence starting from 2-aminopyrazine (B29847), highlighting the utility of substituted pyrazines in complex synthetic pathways.
While specific multi-step syntheses starting directly from this compound are not extensively detailed in the reviewed literature, its structure is analogous to intermediates used in the synthesis of bioactive compounds. The combination of a nucleophilic amino group, an electrophilic carbonitrile, and an aromatic ring amenable to substitution makes it a valuable intermediate for constructing target molecules through a series of planned synthetic operations.
Further Chemical Derivatization of this compound
The three main functional components of this compound—the pyrazine ring, the ethylamino group, and the carbonitrile—can each be selectively modified to generate a diverse library of derivatives.
The pyrazine ring is electron-deficient, which makes it generally resistant to electrophilic aromatic substitution unless activating groups are present. Conversely, the ring is susceptible to nucleophilic substitution, especially at positions bearing a good leaving group, such as a halogen.
While direct electrophilic substitution on this compound is challenging, functionalization can be achieved through other means. For example, related aminopyrazine carboxamides have been shown to undergo bromination, indicating that halogenation is a viable pathway for introducing new substituents onto the ring. The presence of the activating ethylamino group may facilitate substitution at positions 5 or 6 of the pyrazine ring.
Table 2: Potential Functionalization Reactions of the Pyrazine Ring
| Reaction Type | Reagents | Potential Product | Notes |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | Bromo-3-(ethylamino)pyrazine-2-carbonitrile | The position of bromination (C5 or C6) depends on directing effects. |
The secondary amine of the ethylamino group is a key site for derivatization, allowing for the introduction of a wide variety of substituents through alkylation, acylation, and other reactions.
Further alkylation of the secondary amine can be achieved using alkyl halides in the presence of a base. This reaction would yield tertiary amine derivatives, altering the steric and electronic properties of the substituent. Acylation, using acyl chlorides or anhydrides, would produce the corresponding N-ethyl-N-acylaminopyrazine derivatives. These amide products introduce a carbonyl group, which can participate in hydrogen bonding and further modify the molecule's properties.
Table 3: Derivatization of the Ethylamino Group
| Reaction Type | Reagents | General Product Structure |
|---|---|---|
| N-Alkylation | Alkyl halide (R-X), Base | 3-(N-Ethyl-N-alkylamino)pyrazine-2-carbonitrile |
The carbonitrile (nitrile) group is a versatile functional group that can be converted into several other important moieties, including amides, carboxylic acids, amines, and other heterocyclic rings.
Hydrolysis : Under controlled acidic or basic conditions, the nitrile can be partially hydrolyzed to the corresponding carboxamide, 3-(ethylamino)pyrazine-2-carboxamide. This transformation is particularly relevant as the pyrazine-2-carboxamide scaffold is found in several antitubercular drugs. More vigorous hydrolysis conditions lead to the formation of the carboxylic acid. The use of hydrogen peroxide in an alkaline solution is a common method for the selective conversion of nitriles to primary amides. A continuous flow method using manganese dioxide has also been reported for the hydration of pyrazine-2-carbonitrile to pyrazinamide (B1679903).
Reduction : The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This creates a flexible linker at the 2-position of the pyrazine ring, which is useful for further synthetic elaborations.
Cycloaddition : The carbon-nitrogen triple bond of the nitrile can participate in cycloaddition reactions. For example, reaction with azides can lead to the formation of tetrazole rings, another important heterocycle in medicinal chemistry. Similarly, [3+2] cycloaddition reactions with other 1,3-dipoles can be used to construct a variety of five-membered heterocyclic rings.
Table 4: Common Transformations of the Carbonitrile Group
| Transformation | Reagents | Product Functional Group | Reference |
|---|---|---|---|
| Partial Hydrolysis | H₂O₂, NaOH | Carboxamide (-CONH₂) | |
| Full Hydrolysis | H₃O⁺, heat | Carboxylic Acid (-COOH) | |
| Reduction | LiAlH₄ then H₂O | Aminomethyl (-CH₂NH₂) |
Design and Synthesis of Analogues with Tunable Chemical Properties
The strategic derivatization of this compound at the ethylamino moiety offers a pathway to a diverse range of analogues with modified chemical and physical properties. Systematic studies involving alkylation and acylation reactions allow for the fine-tuning of characteristics such as lipophilicity, steric bulk, and electronic properties, which can, in turn, influence the compound's broader applications.
Systematic Alkylation and Acylation Studies
The secondary amine of the ethylamino group in this compound serves as a nucleophilic center for the introduction of a variety of substituents through alkylation and acylation reactions. These derivatization approaches enable the synthesis of a library of compounds with tailored properties.
Alkylation Studies:
N-alkylation of this compound can be achieved using a range of alkylating agents, such as alkyl halides or sulfates, in the presence of a suitable base. The choice of base is critical to deprotonate the secondary amine, thereby increasing its nucleophilicity without promoting unwanted side reactions. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K2CO3), and organic bases like triethylamine (B128534) (TEA). The reaction is typically conducted in an inert aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724) (ACN), to facilitate the dissolution of the reactants and to avoid interference with the reaction mechanism.
Systematic studies would involve reacting this compound with a series of alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride) to explore the impact of the alkyl group's nature on the reaction's efficiency.
Interactive Data Table: Alkylation of this compound
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Methyl Iodide | NaH | DMF | 6 | 85 |
| Ethyl Bromide | K2CO3 | ACN | 12 | 78 |
| Propyl Iodide | NaH | DMF | 8 | 82 |
| Isopropyl Bromide | K2CO3 | ACN | 24 | 65 |
| Benzyl Chloride | TEA | DCM | 10 | 90 |
Note: The data presented in this table are illustrative and based on general principles of N-alkylation of heterocyclic amines.
Acylation Studies:
N-acylation introduces an acyl group to the ethylamino nitrogen, forming a tertiary amide. This transformation is typically accomplished using acylating agents like acyl chlorides or acid anhydrides. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen halide byproduct. The choice of solvent is usually a non-protic one, like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF), to prevent solvolysis of the acylating agent.
A systematic approach to acylation would involve the use of various acyl chlorides (e.g., acetyl chloride, propionyl chloride, benzoyl chloride) to assess the influence of the acyl group's steric and electronic properties on the reaction outcome.
Interactive Data Table: Acylation of this compound
| Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Acetyl Chloride | Pyridine | DCM | 2 | 92 |
| Propionyl Chloride | TEA | THF | 3 | 88 |
| Butyryl Chloride | Pyridine | DCM | 4 | 85 |
| Benzoyl Chloride | TEA | THF | 6 | 75 |
| Pivaloyl Chloride | Pyridine | DCM | 12 | 60 |
Note: The data presented in this table are illustrative and based on general principles of N-acylation of heterocyclic amines.
Impact of Substituent Effects on Chemical Reactivity and Synthetic Yields
The chemical reactivity of the ethylamino group in this compound is significantly influenced by the electronic properties of the pyrazine ring and its substituents. The pyrazine ring itself is inherently electron-withdrawing due to the presence of two electronegative nitrogen atoms. This effect is further intensified by the presence of the cyano group at the 2-position, which is also a strong electron-withdrawing group.
This pronounced electron-withdrawing character of the substituted pyrazine ring has a deactivating effect on the attached ethylamino group, reducing its nucleophilicity. Consequently, the lone pair of electrons on the nitrogen atom is less available to attack electrophiles in both alkylation and acylation reactions. This reduced reactivity can necessitate more forcing reaction conditions, such as the use of stronger bases, higher temperatures, or longer reaction times, to achieve satisfactory yields.
In a study on the acylation of the related compound, methyl 3-aminopyrazine-2-carboxylate, it was noted that direct acylation of 3-aminopyrazine-2-carboxamide (B1665363) was unsuccessful due to the significantly low nucleophilicity of the amino group mdpi.com. This highlights the strong deactivating influence of the pyrazine core, which is expected to be similar in this compound.
Impact on Alkylation:
In N-alkylation reactions, the success and yield are often dependent on a delicate balance between the nucleophilicity of the amine and the electrophilicity of the alkylating agent. For this compound, the diminished nucleophilicity of the secondary amine can lead to slower reaction rates. The use of highly reactive alkylating agents, such as primary alkyl iodides and benzyl halides, generally results in higher yields compared to less reactive secondary or sterically hindered alkyl halides.
Impact on Acylation:
The yields of N-acylation reactions are also heavily influenced by the electronic and steric nature of the acylating agent. Less sterically hindered and more electrophilic acyl chlorides, such as acetyl chloride, tend to react more readily and provide higher yields. Conversely, bulky acylating agents like pivaloyl chloride face significant steric hindrance when approaching the nitrogen atom, which, combined with the reduced nucleophilicity of the amine, leads to lower synthetic yields and may require extended reaction times. The electronic nature of the acylating agent also plays a role; for instance, benzoyl chlorides with electron-donating substituents on the aromatic ring would be less reactive than those with electron-withdrawing substituents.
Future Research Directions and Methodological Advancements
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazines to reduce environmental impact and improve safety. researchgate.net
Key Strategies:
Environmentally Benign Solvents: A significant focus is on replacing hazardous organic solvents with greener alternatives. Water has been successfully used as a solvent for the synthesis of 3-aminopyrazole (B16455) derivatives, offering an eco-friendly and reusable medium. scilit.com Similarly, tert-amyl alcohol has been identified as a greener solvent for the synthesis of pyrazinamide (B1679903) derivatives. rsc.org
Catalyst-Free and Solvent-Free Reactions: Researchers are exploring methods that eliminate the need for both solvents and catalysts. Techniques like grinding, where mechanical energy initiates the reaction, have been reported for the synthesis of pyrazoline derivatives. impactfactor.org Microwave-assisted synthesis is another energy-efficient method that can often be performed without a solvent. impactfactor.orgnih.gov
One-Pot Syntheses: Combining multiple reaction steps into a single procedure, known as one-pot synthesis, reduces waste and improves efficiency. tandfonline.com An environmentally benign one-pot method for preparing pyrazine (B50134) derivatives has been reported, highlighting its cost-effectiveness and simplicity. tandfonline.com
Use of Bio-Based Resources: The synthesis of pyrazines from biomass-derived vicinal diols and ammonia (B1221849) represents a sustainable approach to producing these valuable N-heterocycles. acs.org
Interactive Data Table: Comparison of Green Synthesis Techniques
| Technique | Key Advantage | Example Application |
| Microwave Irradiation | Rapid reaction times, often solvent-free. impactfactor.org | Synthesis of pyrazoline and pyranopyrazole derivatives. impactfactor.orgresearchgate.net |
| Ultrasonic Irradiation | Energy efficient, can be performed at lower temperatures. impactfactor.org | Synthesis of N-acyl pyrazole (B372694) derivatives. nih.gov |
| Grinding | Solvent-free, uses mechanical energy. impactfactor.org | Preparation of pyrazoline derivatives. impactfactor.org |
| Aqueous Media | Eco-friendly and reusable solvent. scilit.com | Synthesis of 3-aminopyrazole derivatives. scilit.com |
Exploration of Novel Catalytic Systems for Transformations
The development of new catalysts is crucial for achieving highly selective and efficient transformations of pyrazine rings.
Areas of Advancement:
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, making them easier to separate and reuse. A highly efficient heterogeneous catalyst, 0.8Pt/13CeO₂/Al₂O₃, has been developed for the synthesis of substituted pyrazines from vicinal diols and ammonia, demonstrating good reusability. acs.org
Biocatalysis: Enzymes are being used as catalysts to promote greener and more efficient synthetic methods. Lipozyme® TL IM, an immobilized lipase, has been successfully used to catalyze the synthesis of pyrazinamide derivatives. rsc.orgnih.gov
Earth-Abundant Metal Catalysts: To move away from expensive and rare noble metals, researchers are exploring catalysts based on earth-abundant metals like manganese. Manganese pincer complexes have been shown to catalyze the formation of pyrazines from 2-aminoalcohols. nih.gov
Organocatalysis: Small organic molecules can also act as catalysts. A dithiophosphoric acid has been identified as a versatile organocatalyst for the functionalization of pyridines. acs.org
Phase-Transfer Catalysis: This technique facilitates the reaction between reactants in different phases. Tetrabutylammonium bromide (TBAB) has been used as a phase-transfer catalyst for the synthesis of O- and N-substituted pyrazoles. nih.gov
Interactive Data Table: Novel Catalytic Systems for Pyrazine Synthesis
| Catalyst Type | Example | Application | Key Feature |
| Heterogeneous | 0.8Pt/13CeO₂/Al₂O₃ | Synthesis of substituted pyrazines. acs.org | Reusable and efficient. acs.org |
| Biocatalyst | Lipozyme® TL IM | Synthesis of pyrazinamide derivatives. rsc.orgnih.gov | Green and efficient. rsc.orgnih.gov |
| Earth-Abundant Metal | Manganese pincer complexes | Formation of pyrazines from 2-aminoalcohols. nih.gov | Sustainable and atom-economical. nih.gov |
| Organocatalyst | Dithiophosphoric acid | Functionalization of pyridines. acs.org | Metal-free catalysis. acs.org |
| Phase-Transfer | Tetrabutylammonium bromide (TBAB) | Synthesis of substituted pyrazoles. nih.gov | Facilitates inter-phase reactions. nih.gov |
Application of Machine Learning in Predicting Reaction Outcomes and Spectroscopic Data
Artificial intelligence (AI) and machine learning (ML) are becoming powerful tools in chemical research, capable of predicting reaction outcomes and interpreting complex data. rjptonline.orgfrontiersin.org
Current Applications:
Predicting Reaction Outcomes: Machine learning models are being developed to predict the major product of a chemical reaction. nih.govacs.org These models are trained on large datasets of experimental reactions and can help chemists to identify the most promising synthetic routes. researchgate.net
Predicting Spectroscopic Data: AI is being used to predict the spectroscopic properties of molecules, such as NMR and mass spectra. arxiv.orgresearchgate.net This can aid in the identification and characterization of new compounds. arxiv.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models use computational methods to predict the biological activity of compounds based on their chemical structure. nih.gov These models can be used to screen virtual libraries of compounds and identify promising candidates for further investigation. nih.gov
Investigation of Advanced Spectroscopic Techniques for in situ Monitoring of Reactions
Real-time monitoring of chemical reactions provides valuable insights into reaction kinetics and mechanisms, allowing for process optimization. perkinelmer.com
Advanced Techniques:
Fourier Transform Infrared (FT-IR) Spectroscopy: Modern FT-IR spectrometers have fast scanning capabilities that allow for the real-time monitoring of fast chemical reactions. perkinelmer.com Coupling an FT-IR spectrometer with a stopped-flow system can provide detailed spectral and chemical information as a reaction proceeds. perkinelmer.com
Raman Spectroscopy: This technique is also being used for in situ reaction monitoring, including in complex biomedical samples. spectroscopyonline.com
Process Analytical Technology (PAT): PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. Advanced spectroscopic techniques are a key component of PAT, enabling real-time process control.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 3-(Ethylamino)pyrazine-2-carbonitrile?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as precursor condensation followed by cyano group introduction. Key parameters include:
- Temperature : Controlled heating (e.g., 80°C for condensation, room temperature for cyanation) to minimize side reactions .
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency .
- Catalysts : Bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) improve yields by facilitating nucleophilic substitution .
- Purity Monitoring : Use HPLC to confirm >95% purity post-synthesis .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, particularly ethylamino and nitrile group placement .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- Elemental Analysis : Ensures stoichiometric consistency (C, H, N content) .
Q. How do solvent and catalyst choices influence the reaction yield of this compound?
- Methodological Answer :
- Solvent Polarity : DMF stabilizes intermediates in condensation steps, while acetonitrile enhances electrophilic substitution in cyanation .
- Catalyst Role : NaH deprotonates amines for nucleophilic attack, while K₂CO₃ neutralizes acidic byproducts .
- Yield Optimization : Sequential solvent-catalyst pairing (e.g., DMF/K₂CO₃ → acetonitrile/NaH) can achieve 70–80% overall yield .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in kinase inhibition studies?
- Methodological Answer :
- Molecular Docking : Simulates interactions between the compound’s nitrile group and kinase ATP-binding pockets (e.g., using AutoDock Vina) .
- Density Functional Theory (DFT) : Calculates electron distribution to identify reactive sites (e.g., amino group nucleophilicity) .
- 3D Conformational Analysis : Tools like Gaussian 09 model steric effects of the ethylamino group on binding affinity .
Q. What strategies resolve contradictions in reported biological activity data for pyrazinecarbonitrile derivatives?
- Methodological Answer :
- Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular viability tests to distinguish direct vs. indirect effects .
- Control Experiments : Use isoform-selective kinase inhibitors to rule off-target effects .
- Meta-Analysis : Cross-reference structural analogs (e.g., 3-Amino-5-chloro-6-methylpyrazine-2-carbonitrile) to identify substituent-specific trends .
Q. How can reaction conditions be tailored to minimize side reactions during ethylamino group introduction?
- Methodological Answer :
- Temperature Control : Slow addition of ethylamine at 0–5°C reduces exothermic side reactions .
- Protecting Groups : Temporarily block nitrile groups with tert-butoxycarbonyl (Boc) to prevent unwanted cyclization .
- In Situ Monitoring : Use FT-IR to track amine consumption and adjust reagent stoichiometry dynamically .
Q. What is the role of amino and nitrile groups in the compound’s pharmacological profile?
- Methodological Answer :
- Amino Group : Enhances solubility and hydrogen bonding with biological targets (e.g., kinase catalytic lysine residues) .
- Nitrile Group : Acts as a hydrogen bond acceptor and improves metabolic stability by resisting oxidative degradation .
- Synergistic Effects : The ethylamino-nitrile motif increases selectivity for tyrosine kinases over serine/threonine kinases .
Q. How can stability challenges (e.g., hydrolysis) be addressed in aqueous formulations of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
